9-(4-aminobutyl)-9H-purin-6-amine
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Overview
Description
9-(4-aminobutyl)-9H-purin-6-amine, also known as agmatine, is a naturally occurring compound derived from the amino acid arginine. It was first discovered in 1910 by Albrecht Kossel. Agmatine is a polyamine that plays a significant role in various biological processes, including neurotransmission, cellular signaling, and metabolic regulation . It is synthesized in the body through the decarboxylation of arginine by the enzyme arginine decarboxylase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-aminobutyl)-9H-purin-6-amine typically involves the decarboxylation of arginine. One common method includes the treatment of cyanamide with N-Boc-1,4-butanediamine, followed by BOC deprotection . This method is efficient and allows for the production of isotopically labeled agmatine, which is useful for studying its pharmacokinetics and bio-distribution .
Industrial Production Methods
Industrial production of agmatine often involves biotechnological techniques due to the limited number of chemical routes available. The existing chemical method involves the treatment of 1,4-diaminobutane and cyanamide . Biotechnological methods include the use of genetically engineered microorganisms to produce agmatine from arginine .
Chemical Reactions Analysis
Types of Reactions
9-(4-aminobutyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: Agmatine can be oxidized to form agmatine-aldehyde, which is further converted to guanidinobutyrate.
Reduction: Reduction reactions involving agmatine are less common but can occur under specific conditions.
Substitution: Agmatine can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include diamine oxidase and aldehyde dehydrogenase.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Guanidinobutyrate and urea.
Substitution: Various substituted agmatine derivatives, depending on the reagents used.
Scientific Research Applications
9-(4-aminobutyl)-9H-purin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various polyamines and other nitrogen-containing compounds.
Biology: Studied for its role in cellular signaling, neurotransmission, and metabolic regulation.
Medicine: Investigated for its potential therapeutic effects, including anti-depressive, anti-nociceptive, anxiolytic, and anti-inflammatory properties.
Industry: Utilized in the production of isotopically labeled compounds for research purposes.
Mechanism of Action
The mechanism of action of 9-(4-aminobutyl)-9H-purin-6-amine involves its interaction with multiple molecular targets:
Neurotransmitter Systems: Agmatine modulates neurotransmitter receptors, including nicotinic, imidazoline, α2-adrenergic, glutamate NMDAr, and serotonin receptors.
Ion Channels: It affects ion channels, influencing cellular excitability and signaling.
Nitric Oxide Synthesis: Agmatine inhibits nitric oxide synthase, reducing the production of nitric oxide.
Polyamine Metabolism: It regulates polyamine metabolism, impacting cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Putrescine: Another polyamine involved in cellular growth and differentiation.
Spermidine: A polyamine that plays a role in cellular metabolism and aging.
Spermine: Involved in cellular metabolism and has anti-inflammatory properties.
Uniqueness
9-(4-aminobutyl)-9H-purin-6-amine is unique due to its ability to modulate multiple molecular targets simultaneously, which contributes to its diverse biological effects . Unlike other polyamines, agmatine has been shown to have significant therapeutic potential in various medical conditions, making it a compound of great interest in scientific research .
Properties
Molecular Formula |
C9H14N6 |
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Molecular Weight |
206.25 g/mol |
IUPAC Name |
9-(4-aminobutyl)purin-6-amine |
InChI |
InChI=1S/C9H14N6/c10-3-1-2-4-15-6-14-7-8(11)12-5-13-9(7)15/h5-6H,1-4,10H2,(H2,11,12,13) |
InChI Key |
YEZGDZJDOXMCME-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCCN)N |
Origin of Product |
United States |
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